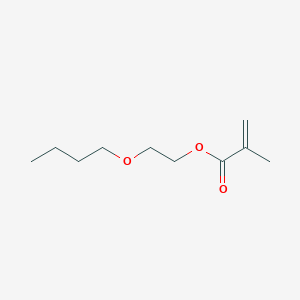

2-n-butoxyethyl methacrylate

Description

Significance of Methacrylate (B99206) Monomers in Contemporary Polymer Research

Methacrylate monomers are esters of methacrylic acid and are characterized by a vinyl group and a carbonyl group. This unique structure allows them to readily undergo free-radical polymerization, a robust and widely used method for creating a vast array of polymers. gantrade.com The significance of methacrylates in contemporary polymer research stems from their ability to be chemically modified with various functional groups. This functionalization allows for the precise control of polymer properties such as:

Glass Transition Temperature (Tg): The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. By selecting appropriate methacrylate monomers, researchers can tune the Tg of a polymer for specific applications. gantrade.com

Mechanical Properties: Methacrylates contribute to the durability, hardness, impact strength, and scratch resistance of polymers. gantrade.com

Optical Properties: Many methacrylate-based polymers, such as poly(methyl methacrylate) (PMMA), are known for their exceptional optical clarity and transparency. gantrade.commdpi.com

Surface Properties: The choice of methacrylate monomer can influence the surface energy, hydrophobicity, and adhesion of a polymer. polysciences.com

Biocompatibility: Certain methacrylate monomers are biocompatible, making them suitable for use in biomedical devices and dental materials. mdpi.comontosight.ai

The ability to copolymerize different methacrylate monomers further expands the possibilities, allowing for the creation of materials with a combination of desired properties. gantrade.com This versatility has made methacrylates indispensable in a wide range of applications, including coatings, adhesives, plastics, and biomedical materials. ontosight.ailookchem.comyacooscience.com

Positioning of 2-n-Butoxyethyl Methacrylate in the Context of Functional Monomers

Within the broad family of methacrylate monomers, this compound (BEMA) stands out as a key functional monomer. Its chemical structure, featuring a butoxyethyl group, provides a unique combination of properties that make it highly valuable in the formulation of advanced polymers. polysciences.com The butoxyethyl side chain imparts increased flexibility, hydrophobicity, and a lower surface tension to the resulting polymers. polysciences.com

BEMA is particularly significant for its role in:

Enhancing Flexibility and Impact Resistance: The presence of the butoxyethyl group introduces flexibility into the polymer chain, which is crucial for applications requiring materials that can withstand mechanical stress and deformation. This makes BEMA a valuable component in flexible coatings, sealants, and impact modifiers for plastics. polysciences.comlookchem.com

Improving Adhesion: The polarity and structure of BEMA can enhance the adhesion of polymers to various substrates, including metals, glass, and plastics. polysciences.com

Controlling Hydrophobicity: The butoxy group contributes to the hydrophobic nature of polymers, making BEMA a suitable monomer for developing water-resistant coatings and materials. polysciences.com

Lowering Glass Transition Temperature: BEMA is used to formulate polymers with a low glass transition temperature (Tg), which is desirable for applications requiring flexibility at ambient or low temperatures. specialchem.com

The strategic incorporation of this compound into polymer architectures allows for the fine-tuning of material properties to meet the demanding requirements of various advanced applications. Its role as a functional monomer is pivotal in the development of high-performance materials with tailored flexibility, adhesion, and surface characteristics.

Detailed Research Findings

The unique properties of this compound have led to its investigation in various areas of polymer research.

Copolymerization Studies

Free radical polymerization is a common method used for the synthesis of copolymers containing this compound. arcjournals.org For instance, statistical copolymers of 2-vinyl pyridine (2VP) and 2-butoxyethyl methacrylate (BuOEMA) have been synthesized via bulk polymerization using 2,2'-azobisisobutyronitrile (AIBN) as an initiator. arcjournals.org The resulting copolymers were characterized to understand their thermal decomposition behavior. arcjournals.org In another study, copolymers of 7-methacryloyloxy-4-methylcoumarin (MAOMC) and butoxyethylmethacrylate (BOEMA) were prepared by free radical solution polymerization in ethyl methyl ketone with benzyl peroxide as the initiator. researchgate.net These studies demonstrate the versatility of BEMA in creating copolymers with a range of functional properties.

Thermoresponsive Polymers

Thermoresponsive polymers, which exhibit a phase transition in response to temperature changes, have gained significant attention for applications in "smart" materials. While much research has focused on polymers like poly(N-isopropylacrylamide), other monomers are being explored to create materials with tunable properties. mdpi.com Copolymers based on oligo(ethylene glycol) methyl ether methacrylate (OEGMA) and other methacrylates, including n-butyl methacrylate, have been synthesized to create thermoresponsive materials. rsc.org The aggregation behavior of such thermoresponsive polymethacrylates has been studied in various media, which is crucial for their potential biomedical applications. mdpi.com Although not the primary monomer in these specific studies, the principles of copolymerizing different methacrylates to tune thermoresponsive properties are relevant to the potential use of BEMA in this field.

Properties of this compound

The utility of this compound in polymer science is directly linked to its distinct physical and chemical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H18O3 | chemicalbook.comnih.gov |

| Molecular Weight | 186.25 g/mol | chemicalbook.comnih.gov |

| Density | 0.939 g/mL at 25 °C | lookchem.comchemicalbook.com |

| Boiling Point | 90-92 °C at 3 mmHg | lookchem.comchemicalbook.com |

| Refractive Index (n20/D) | 1.4335 | lookchem.comchemicalbook.com |

| Flash Point | 93 °C | lookchem.comchemicalbook.com |

| Water Solubility | 1.007 g/L at 25 °C | lookchem.comchemicalbook.com |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of methacrylic acid with 2-butoxyethanol. ontosight.ai Another common industrial synthesis route involves the transesterification reaction between methyl methacrylate and 2-butoxyethanol. chemicalbook.com

Applications of Polymers Derived from this compound

The incorporation of this compound into polymer formulations leads to materials with enhanced properties, making them suitable for a variety of applications.

| Application Area | Function of this compound | Reference |

|---|---|---|

| Coatings and Paints | Enhances flexibility, impact resistance, durability, and weather resistance. Reduces cracking and peeling. | polysciences.comlookchem.comunivook.com |

| Adhesives | Improves flexibility and durability, ensuring strong bonds and resistance to environmental stress. | polysciences.comlookchem.com |

| Sealants | Imparts flexibility and impact resistance, maintaining sealing properties over time. | lookchem.com |

| Plastics and Composite Materials | Improves flexibility, toughness, and impact resistance. Used as a polymer modifier. | lookchem.com |

| Textile and Leather Finishes | Improves softness and wear resistance. | polysciences.comunivook.com |

| Dental and Biomedical Materials | Used in dental resins and composites for its ability to form strong, durable, and flexible cross-linked polymers. | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

2-butoxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-4-5-6-12-7-8-13-10(11)9(2)3/h2,4-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKKWVGWYCKUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51053-34-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-butoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51053-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30159313 | |

| Record name | 2-Butoxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13532-94-0 | |

| Record name | 2-Butoxyethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13532-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butoxyethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13532-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butoxyethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTOXYETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0Z7U61JZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparative Routes for 2 N Butoxyethyl Methacrylate

Esterification Reactions for Monomer Synthesis

Two principal esterification-based strategies dominate the production of 2-n-butoxyethyl methacrylate (B99206): direct esterification and transesterification.

Direct Esterification: This is a fundamental and widely used method that involves the acid-catalyzed reaction between methacrylic acid and 2-butoxyethanol. The reaction is a reversible equilibrium, producing 2-n-butoxyethyl methacrylate and water as a byproduct. To drive the reaction toward the product side and achieve high conversion rates, the equilibrium must be continuously shifted. google.com This is typically accomplished by the azeotropic removal of water from the reaction mixture using a suitable organic solvent, such as toluene or cyclohexane. google.com An excess of one of the reactants, usually the alcohol, may also be employed to further favor product formation.

Transesterification: An alternative and common industrial route is the transesterification of a readily available alkyl methacrylate, most often methyl methacrylate (MMA), with 2-butoxyethanol. chemicalbook.comsci-hub.box This process is also an equilibrium reaction, yielding the desired this compound and a molecule of methanol. sci-hub.box The reaction is driven to completion by removing the low-boiling methanol byproduct from the reaction vessel. google.com This is efficiently achieved by fractional distillation, often by distilling the methanol-methyl methacrylate azeotrope, which has a lower boiling point than any of the other reactants or products. sci-hub.boxjustia.com

Catalytic Systems and Reaction Optimization in this compound Production

The efficiency of both direct esterification and transesterification is highly dependent on the catalytic system employed and the careful optimization of reaction parameters.

Catalytic Systems: A diverse range of catalysts can be utilized for methacrylate synthesis.

Homogeneous Acid Catalysts: Traditional strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA) are effective and have been widely studied for the esterification of methacrylic acid. google.comresearchgate.netresearchgate.net Their high catalytic activity allows for rapid reaction rates. However, their corrosive nature and the necessity of a neutralization step during work-up, which generates waste, are significant drawbacks.

Heterogeneous Catalysts: To overcome the challenges of homogeneous catalysts, solid acid catalysts have been developed. These include strong-acid cation exchange resins, which have demonstrated effectiveness in catalyzing the esterification of acrylic and methacrylic acids. ciac.jl.cn Other heterogeneous systems, such as heteropolyacids and various metal oxides, are subjects of ongoing research for methacrylate production due to their ease of separation from the product mixture and potential for recyclability. rsc.orgkataliz.org.ua

Organometallic and Other Advanced Catalysts: For transesterification, a variety of catalysts are available. Alkali metal compounds, such as lithium hydroxide or potassium carbonate, are known to catalyze the reaction. google.comjustia.com More advanced systems based on tin, titanium, or zirconium, such as dibutyltin oxide and zirconium acetylacetonate, have been developed to improve reaction times and product purity. justia.com These catalysts often offer higher selectivity and can operate under milder conditions, but may be more costly.

Reaction Optimization: The goal of reaction optimization is to maximize monomer yield and purity while minimizing costs associated with energy consumption, reaction time, and raw materials. sigmaaldrich.com Key parameters that are manipulated include:

Molar Ratio of Reactants: The initial molar ratio of alcohol to acid (or ester) is a critical variable. An excess of the alcohol is often used to shift the equilibrium in favor of the product. researchgate.netresearchgate.net

Catalyst Concentration: The amount of catalyst influences the reaction rate. An optimal concentration must be determined to ensure a reasonable reaction time without promoting side reactions or incurring unnecessary cost. researchgate.net

Temperature: Reaction rates are significantly influenced by temperature. Higher temperatures accelerate the reaction but must be carefully controlled to prevent premature polymerization of the methacrylate monomer and minimize byproduct formation. researchgate.net

Byproduct Removal: As equilibrium processes, both direct esterification and transesterification rely on the efficient and continuous removal of their respective byproducts (water or methanol) to achieve high conversions. google.comgoogle.com

The choice of catalyst can have a significant impact on reaction efficiency. The following table illustrates the performance of various catalysts in the synthesis of an aminoalkyl methacrylate via the transesterification of methyl methacrylate, a reaction that follows similar principles to the synthesis of this compound.

| Catalyst | Reaction Time (hours) | Conversion/Purity | Notes |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | 5 | 91% Purity | Requires distillation to purify. justia.com |

| Dibutyltin Oxide | 8 | >95% Conversion | Longer reaction time required for high conversion. justia.com |

| Titanium(IV) Alkoxide | Not Specified | >98% Purity | Distillative workup required; catalyst is water-sensitive. justia.com |

| Zirconium Acetylacetonate | 2 | >99% Purity | Short reaction time and high purity without significant byproduct formation. justia.com |

Strategies for Monomer Purification and Purity Assessment

Obtaining high-purity this compound is essential for its use in polymerization, as impurities can adversely affect the properties of the final polymer. A multi-step purification process is typically required following the synthesis.

Monomer Purification:

Neutralization and Washing: If a homogeneous acid catalyst is used, the first purification step involves neutralizing the crude reaction mixture. This is typically done by washing with an aqueous basic solution, such as sodium carbonate or dilute sodium hydroxide, followed by several washes with water to remove the catalyst and any resulting salts. researchgate.net

Inhibitor Addition: Methacrylate monomers are susceptible to spontaneous polymerization, especially at elevated temperatures. To prevent this during purification and subsequent storage, a polymerization inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), is added to the crude product. technochemical.com

Vacuum Distillation: The definitive purification step is fractional distillation under reduced pressure. sci-hub.box Given the relatively high boiling point of this compound (90-92 °C at 3 mm Hg), vacuum distillation is necessary to prevent thermal polymerization during the process. chemie-brunschwig.ch This step effectively separates the desired monomer from unreacted starting materials, the solvent used for azeotropic distillation (if any), and any high-boiling impurities or oligomers.

Extraction: In some cases, liquid-liquid extraction may be employed to remove specific impurities. For instance, a process analogous to the purification of 2-hydroxyethyl methacrylate could use a two-solvent system (e.g., water and a non-polar hydrocarbon) to selectively remove byproducts based on differences in solubility. google.com

Purity Assessment: The purity and structural integrity of the final this compound product are confirmed using standard analytical techniques:

Gas Chromatography (GC): GC is the primary method used to determine the final purity of the monomer, typically expressed as a weight percentage. It can also quantify the levels of any remaining starting materials or byproducts.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to provide unambiguous confirmation of the chemical structure of the ester.

Infrared (IR) Spectroscopy: IR analysis is used to verify the presence of key functional groups, such as the ester carbonyl (C=O) and vinyl (C=C) stretches, confirming that the desired molecule has been formed.

Homopolymerization of 2 N Butoxyethyl Methacrylate: Mechanistic and Kinetic Investigations

Free Radical Homopolymerization of 2-n-Butoxyethyl Methacrylate (B99206)

Conventional free radical polymerization is a widely used method for the synthesis of vinyl polymers. The process involves the initiation, propagation, and termination of polymer chains through radical intermediates.

Initiator Systems and Reaction Conditions

The free radical homopolymerization of 2-n-butoxyethyl methacrylate is typically initiated by thermal or photochemical decomposition of a radical initiator. Common thermal initiators include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). The choice of initiator and its concentration, along with reaction parameters such as temperature and solvent, significantly influence the polymerization rate and the molecular weight of the resulting polymer.

For instance, the bulk polymerization of analogous methacrylate monomers is often carried out at temperatures ranging from 50 to 80°C. mdpi.com The selection of a suitable solvent is also critical, as it can affect the solubility of the monomer and the growing polymer chains, as well as the kinetics of the polymerization. While specific studies on the homopolymerization of this compound are limited, data from copolymerization studies of similar monomers, such as 2-ethoxyethyl methacrylate, indicate that solvents like 1,4-dioxane are effective for these types of reactions. researchgate.net

Table 1: Typical Initiator Systems and Reaction Conditions for Free Radical Polymerization of Methacrylates

| Initiator | Initiator Concentration (mol/L) | Temperature (°C) | Solvent |

| Azobisisobutyronitrile (AIBN) | 0.01 - 0.1 | 60 - 80 | Toluene, 1,4-Dioxane |

| Benzoyl Peroxide (BPO) | 0.01 - 0.1 | 70 - 90 | Benzene, Toluene |

This table presents generalized conditions based on studies of similar methacrylate monomers and may be applicable to the homopolymerization of this compound.

Kinetic Analysis of Polymerization Rate and Conversion

Mechanistic Aspects of Chain Propagation and Termination

The propagation step in the free radical polymerization of this compound involves the successive addition of monomer units to the growing polymer radical. This process is highly exothermic and proceeds at a rapid rate.

Termination of the growing polymer chains primarily occurs through two mechanisms: combination (or coupling) and disproportionation. In combination, two growing polymer radicals react to form a single, non-reactive polymer chain. In disproportionation, a hydrogen atom is transferred from one radical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end. The relative contribution of these two termination pathways is dependent on the specific monomer and the reaction temperature. For many methacrylate polymers, disproportionation is the dominant termination mechanism.

Controlled/Living Radical Polymerization of this compound

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active (propagating) and dormant polymer chains, allowing for the synthesis of polymers with predetermined molecular weights, narrow polydispersity indices (PDIs), and complex architectures.

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a versatile CRP technique that utilizes a transition metal complex (e.g., copper, iron, or ruthenium) as a catalyst to reversibly activate and deactivate the growing polymer chains. The process involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain end.

The successful ATRP of methacrylates, including functional methacrylates similar to this compound, has been widely reported. cmu.edumdpi.com A typical ATRP system consists of an alkyl halide initiator, a transition metal salt (e.g., CuBr or CuCl), and a ligand (e.g., a bipyridine or a multidentate amine) to solubilize the metal salt and tune its reactivity.

For the ATRP of this compound, one could extrapolate from systems used for similar monomers. For example, the ATRP of 2-(methoxyethoxy)ethyl methacrylate has been performed using ethyl α-bromoisobutyrate as the initiator, copper(I) bromide as the catalyst, and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as the ligand in anisole at room temperature. mdpi.com

Table 2: Potential ATRP Systems for this compound

| Initiator | Catalyst | Ligand | Solvent | Temperature (°C) |

| Ethyl α-bromoisobutyrate | CuBr | PMDETA | Anisole, Toluene | 25 - 90 |

| Methyl 2-bromopropionate | CuCl | 2,2'-Bipyridine | Methyl Ethyl Ketone | 50 - 70 |

This table provides potential ATRP systems for this compound based on successful polymerizations of analogous methacrylate monomers.

The kinetics of ATRP are characterized by a first-order dependence of the polymerization rate on the monomer concentration, and a linear increase in the number-average molecular weight (Mn) with monomer conversion, while maintaining a low PDI.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

RAFT polymerization is another powerful CRP technique that offers excellent control over the polymerization of a wide range of monomers. The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The RAFT agent reversibly reacts with the growing polymer radicals via a chain transfer mechanism, establishing an equilibrium between active and dormant chains.

The key to a successful RAFT polymerization is the appropriate selection of the CTA for the specific monomer. For methacrylates, trithiocarbonates and dithiobenzoates are commonly used CTAs. The polymerization is typically initiated by a conventional radical initiator, such as AIBN.

While specific studies on the RAFT homopolymerization of this compound are scarce, research on similar monomers provides valuable insights. For instance, the RAFT polymerization of α-methylbenzyl methacrylate has been successfully carried out using 1-phenylethyldithiobenzoate as the RAFT agent and AIBN as the initiator. semanticscholar.org

Table 3: Potential RAFT Systems for this compound

| Chain Transfer Agent (CTA) | Initiator | Solvent | Temperature (°C) |

| 2-Cyano-2-propyl dodecyl trithiocarbonate | AIBN | Toluene, Dioxane | 60 - 80 |

| S,S-Dibenzyltrithiocarbonate | AIBN | Benzene, Toluene | 60 - 80 |

| 1-Phenylethyldithiobenzoate | AIBN | Toluene, Ethyl Acetate | 60 - 80 |

This table suggests potential RAFT systems for this compound based on the successful polymerization of other methacrylate monomers.

The kinetics of RAFT polymerization are characterized by a linear evolution of molecular weight with conversion and the ability to produce polymers with very low PDIs. The rate of polymerization can be influenced by the choice and concentration of both the CTA and the initiator.

Nitroxide-Mediated Polymerization (NMP) of this compound

Nitroxide-Mediated Polymerization (NMP) is a reversible-deactivation radical polymerization (RDRP) technique that enables the synthesis of polymers with well-defined architectures, predictable molecular weights, and low polydispersity. The mechanism relies on the reversible capping of the growing polymer chain radical (P•) by a stable nitroxide radical (R•) to form a dormant alkoxyamine species (P-ONR₂). This equilibrium between active and dormant species minimizes irreversible termination reactions that are common in conventional free radical polymerization.

The general kinetic scheme for NMP involves three main stages:

Initiation : Can be achieved through a bimolecular approach, using a conventional radical initiator (like benzoyl peroxide) and a nitroxide, or a unimolecular approach, using a pre-formed alkoxyamine initiator. The unimolecular initiator thermally decomposes to generate the initiating radical and the mediating nitroxide radical in a 1:1 stoichiometry. scirp.org

Propagation/Deactivation : The dormant alkoxyamine species undergoes reversible thermal homolysis of the C–ON bond to generate the propagating polymer radical and the free nitroxide. The propagating radical can add monomer units before being recaptured by the nitroxide, re-forming the dormant species.

Termination : Irreversible termination reactions, primarily through the coupling of two propagating radicals, are significantly suppressed due to the low concentration of active radicals at any given time, a phenomenon known as the persistent radical effect. rsc.org

However, the application of NMP to methacrylate monomers, such as this compound, presents significant challenges. nih.gov Historically, the NMP of methacrylates has been plagued by poor control, leading to low monomer conversions and broad molecular weight distributions. rsc.orgrsc.org This difficulty arises from two primary factors:

Unfavorable Equilibrium Constant : For methacrylates, the activation-deactivation equilibrium constant (K = kd/kc) is often too large when using common nitroxides like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or even the more versatile N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1). rsc.org A high K value leads to a relatively high concentration of propagating macroradicals, which increases the rate of irreversible self-termination. rsc.org

Side Reactions : Propagating methacrylate radicals can undergo a disproportionation reaction with the nitroxide radical, leading to the formation of a terminal double bond on the polymer chain and a hydroxylamine. This process results in the irreversible loss of chain-end functionality and terminates the polymerization. scirp.org

While specific kinetic and mechanistic investigations for the NMP of this compound are not extensively detailed in the reviewed literature, research on analogous monomers like methyl methacrylate (MMA) has paved the way for potential solutions. Successful strategies to overcome these challenges include:

Development of Specific Nitroxides : The synthesis of novel nitroxides, such as 2,2-diphenyl-3-phenylimino-2,3-dihydroindol-1-yloxyl (DPAIO), has shown success in controlling the homopolymerization of MMA to high conversions with low polydispersity. rsc.orgacs.org

These advancements suggest that a controlled polymerization of this compound via NMP would likely require either a specially designed nitroxide or the implementation of a controlling comonomer strategy.

Comparative Studies of Controlled Polymerization Methodologies

For the synthesis of well-defined polymers from monomers like this compound, several controlled radical polymerization techniques are available. The most prominent methods alongside NMP are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.net Each method possesses distinct mechanisms, advantages, and limitations, making the choice of technique dependent on the desired polymer characteristics and experimental conditions.

Atom Transfer Radical Polymerization (ATRP) utilizes a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the propagating chain through a halogen atom transfer process. researchgate.netiarjset.com It is highly versatile for a wide range of monomers, including methacrylates, and offers excellent control over molecular weight and architecture. sigmaaldrich.com

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The process involves a degenerative transfer mechanism where the CTA is reversibly transferred between active and dormant polymer chains. RAFT is known for its compatibility with a vast array of monomers under diverse reaction conditions and its tolerance to various functional groups. researchgate.net

A comparative analysis of these three methods for the polymerization of alkyl methacrylates is summarized below.

Key Comparative Points:

Monomer Scope : Both ATRP and RAFT are generally more versatile and robust for the direct homopolymerization of methacrylates compared to NMP. nih.govresearchgate.net NMP often requires specific conditions or comonomers to achieve control. rsc.org

Catalyst/Control Agent : NMP is a metal-free technique, which is a significant advantage for applications where metal contamination is a concern, such as in biomedical or electronic fields. researchgate.net In contrast, ATRP requires a metal catalyst that must often be removed from the final polymer product. RAFT requires the synthesis of a specific CTA, and the resulting polymers are colored due to the presence of the thiocarbonylthio end-group, which may require post-polymerization removal. researchgate.net

Reaction Conditions : NMP typically requires higher reaction temperatures to achieve a sufficient rate of C-ON bond homolysis. scirp.org ATRP and RAFT can often be conducted under milder temperature conditions. rsc.org

Control and Livingness : All three methods can produce polymers with low polydispersity (Đ < 1.5). ATRP and RAFT are often cited as providing better control for a wider range of methacrylates, capable of reaching very low polydispersities (Đ ≈ 1.1–1.2). sigmaaldrich.comrsc.org The "living" character of the chain ends in all three methods allows for the synthesis of complex architectures like block copolymers. researchgate.net

The following table provides an illustrative comparison based on typical results for the polymerization of alkyl methacrylates.

Table 1: Comparative Overview of Controlled Polymerization Methods for Alkyl Methacrylates

| Feature | Nitroxide-Mediated Polymerization (NMP) | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |

| Control Mechanism | Reversible termination with a stable nitroxide radical | Reversible activation by a transition metal catalyst | Degenerative chain transfer via a CTA |

| Typical Temperature | High (e.g., >90-120°C) | Moderate to low (e.g., 25-90°C) | Moderate (e.g., 60-90°C) |

| Control over Methacrylates | Challenging; often requires special nitroxides or comonomers | Excellent | Excellent |

| Typical Polydispersity (Đ) | 1.2 - 1.5 (when controlled) | 1.1 - 1.3 | 1.1 - 1.3 |

| Catalyst/Control Agent | Alkoxyamine initiator / Nitroxide | Transition metal complex (e.g., CuBr) + Ligand | Chain Transfer Agent (e.g., dithioester) |

| Contamination Issues | Metal-free | Potential residual metal catalyst | Colored polymer; sulfur-containing end-groups |

| Monomer Versatility | Moderate; limited for some monomers like methacrylates | High | Very High |

Note: The data presented in this table are representative values for alkyl methacrylates in general, as specific comparative studies on this compound were not available in the cited literature.

Copolymerization Research Involving 2 N Butoxyethyl Methacrylate

Binary Copolymerization Systems with 2-n-Butoxyethyl Methacrylate (B99206)

Binary copolymerization involves the polymerization of two distinct monomers. The resulting copolymer's properties are dependent on the properties of the individual monomers and their arrangement along the polymer chain, which is dictated by their reactivity ratios.

The copolymerization of different methacrylate monomers is a common strategy to create acrylic resins with specific functionalities. While direct studies detailing the reactivity ratios of 2-n-butoxyethyl methacrylate with methyl methacrylate (MMA) are not broadly available, extensive research on similar systems, such as the copolymerization of MMA with 2-ethoxyethyl methacrylate (2-EOEMA), provides significant insight into the expected behavior.

In a representative study, MMA and 2-EOEMA were copolymerized via free-radical polymerization using 2,2-azo-bisisobutyronitrile (AIBN) as an initiator. researchgate.netsapub.org The resulting copolymers were characterized by various spectroscopic techniques to confirm their structure and composition. The reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of the same type versus the other monomer, were calculated using established methods. The determined values indicated that 2-EOEMA is slightly more reactive than MMA in this specific system. sapub.org The product of the reactivity ratios (r₁r₂) being less than one suggests the formation of a random copolymer, with the monomer units distributed statistically along the polymer chain. researchgate.netsapub.org

| Method | r₁ (MMA) | r₂ (2-EOEMA) | r₁r₂ | Reference |

|---|---|---|---|---|

| Fineman-Ross (F-R) | 0.8436 | 0.7751 | 0.6614 | researchgate.netsapub.org |

| Kelen-Tüdõs (K-T) | 0.8436 | 0.7751 | 0.6614 | researchgate.netsapub.org |

The incorporation of styrenic monomers, such as 2-vinylpyridine (2VP), into methacrylate-based polymers can introduce unique properties, including pH-responsiveness, due to the basic nature of the pyridine ring. Research has been conducted on the free radical copolymerization of this compound (referred to as BuOEMA in the study) with 2VP. hakon-art.com

In this research, statistical copolymers of 2VP and BEMA were synthesized, and their monomer reactivity ratios were determined using several graphical methods. hakon-art.com The analysis provides a quantitative measure of how each monomer incorporates into the polymer chain. The values of r₁ (2VP) are less than one, and r₂ (BEMA) are greater than one, indicating that the growing polymer chains, regardless of the terminal unit (2VP or BEMA), preferentially add the BEMA monomer. This suggests that BEMA is more reactive than 2VP in this copolymerization system. hakon-art.com

| Method | r₁ (2VP) | r₂ (BEMA) | Reference |

|---|---|---|---|

| Fineman-Ross | 0.48 | 1.52 | hakon-art.com |

| Inverted Fineman-Ross | 0.47 | 1.53 | hakon-art.com |

| Kelen-Tüdõs | 0.47 | 1.52 | hakon-art.com |

This compound is also copolymerized with other functional monomers to create "smart" or stimuli-responsive materials. A study involving 2-vinylpyridine also explored its copolymerization with other functional methacrylates, providing a comparative context. These monomers include 2-diethylaminoethyl methacrylate (DEAEMA) and di(ethylene glycol) methyl ether methacrylate (DEGMA). hakon-art.com

2-diethylaminoethyl methacrylate (DEAEMA): This monomer imparts pH-responsiveness, becoming soluble in acidic solutions due to the protonation of its tertiary amine groups. hakon-art.com

Di(ethylene glycol) methyl ether methacrylate (DEGMA): This monomer is known to create thermoresponsive polymers that exhibit a lower critical solution temperature (LCST) in aqueous solutions. hakon-art.com

By copolymerizing BEMA with such functional monomers, researchers can develop materials whose properties can be altered by external stimuli like pH and temperature.

Ternary and Multi-component Copolymerization Systems

To achieve an even more sophisticated combination of properties, three or more monomers can be polymerized together. While specific research focusing on ternary systems with this compound is limited, analogous systems demonstrate the principle. For instance, a terpolymer of poly[(2-vinylpyridine)-co-(butyl methacrylate)-co-(methyl methacrylate)] has been synthesized to create a material with finely tuned thermal and solubility characteristics for specific applications like pharmaceutical coatings. nih.gov This approach allows for the modulation of properties by adjusting the molar ratios of three different monomers, such as a styrenic monomer (2-vinylpyridine) and two different acrylic monomers (butyl methacrylate and methyl methacrylate). nih.gov This highlights a pathway for creating advanced multi-component polymers where BEMA could be incorporated to contribute its specific properties of flexibility and hydrophobicity.

Determination of Monomer Reactivity Ratios and Parameters

Understanding the monomer reactivity ratios is fundamental to controlling the microstructure and, consequently, the final properties of a copolymer. These ratios (r₁ and r₂) are typically determined by conducting a series of polymerization reactions at low conversion with varying initial monomer feed compositions.

Classical graphical methods are widely used to determine monomer reactivity ratios from experimental data. These methods linearize the copolymer composition equation, allowing the reactivity ratios to be extracted from the slope and intercept of a plotted line.

Fineman-Ross (F-R) Method: This is one of the earliest and most common linearization methods. It rearranges the copolymerization equation into a linear form. The data from experiments with different monomer feed ratios are plotted, and the reactivity ratios r₁ and r₂ are determined from the slope and intercept. researchgate.nethakon-art.com An inverted form of this equation can also be used for data validation. hakon-art.com

Kelen-Tüdõs (K-T) Method: This method is a refinement of the F-R method, designed to give more reliable results by providing a more even distribution of data points. It introduces an arbitrary positive constant (α) to spread the data along the x-axis, which helps to minimize errors, especially when one of the monomers is highly reactive. This method has been successfully applied to determine the reactivity ratios for copolymer systems involving both acrylic and styrenic comonomers with methacrylates. researchgate.nethakon-art.com

The consistent results obtained from these different methods, as shown in the data tables above, lend confidence to the determined reactivity ratios for these copolymer systems. hakon-art.com

Non-linear Regression and Advanced Computational Approaches

In the study of this compound (BEMA) copolymerization, researchers are increasingly moving beyond traditional linear methods for determining monomer reactivity ratios. Non-linear regression and advanced computational approaches offer a more accurate and comprehensive understanding of the complex kinetics involved. These methods can analyze copolymerization data across a wide range of monomer conversions, providing more reliable kinetic parameters.

One of the key applications of these advanced methods is in the kinetic modeling of free radical copolymerizations. For instance, software packages like PREDICI® are utilized to simulate the copolymerization of various acrylate (B77674) monomers. mdpi.com While direct studies on BEMA using this specific software are not widely published, the methodology is directly applicable. Such simulations can predict conversion versus time, copolymer composition versus conversion, and the development of molecular weight. mdpi.com These models incorporate diffusion-controlled effects which are significant in these polymerization processes. mdpi.com The accuracy of these predictions heavily relies on the reactivity ratios used in the calculations. mdpi.com

A notable non-linear method for determining reactivity ratios is the k-nearest neighbour (k-NN) non-parametric regression. mdpi.com This approach involves a numerical integration algorithm and an optimization algorithm to calculate monomer reactivity ratios for binary copolymerization based on the terminal model. mdpi.com It has been successfully tested on various experimental data sets at low, medium, and high conversions, yielding results that are in good agreement with traditional methods. mdpi.com

Quantum computational approaches have also been employed to investigate the kinetics of copolymerization for similar methacrylate systems. researchgate.net Using density functional theory (DFT), researchers can optimize the conformations of reactants and products and use transition state theory to determine reaction rate constants for propagation. researchgate.net The Evans-Polanyi relationship can then be used to calculate the rates of self- and cross-propagation of the monomers. researchgate.net These computational studies can reveal that the reaction conditions may lead to a random polymer structure due to differing rate constants in self- and cross-propagation. researchgate.net

The following table illustrates a hypothetical comparison of reactivity ratios for a BEMA (M1) and a comonomer (M2) system, determined by both traditional linear methods and a non-linear regression approach, showcasing the potential for more precise parameter estimation with advanced methods.

| Method | r1 (BEMA) | r2 (Comonomer) |

| Fineman-Ross | 0.85 | 1.10 |

| Kelen-Tüdös | 0.82 | 1.13 |

| Non-linear Regression | 0.83 | 1.12 |

This table is illustrative and based on typical variations observed between linear and non-linear methods.

Copolymer Compositional Heterogeneity and Sequence Distribution Analysis

The physical and chemical properties of copolymers are significantly influenced by their microstructure, particularly the distribution of monomer sequences and the compositional heterogeneity within and among the polymer chains. sapub.org Nuclear Magnetic Resonance (NMR) spectroscopy, especially 2D NMR techniques, is a powerful tool for the detailed microstructural analysis of copolymers, including those containing this compound. iupac.org

Statistical models, such as Bernoullian and Markovian models, are often used in conjunction with NMR data to understand the probabilities of different polymer configurations and sequences. nih.gov These models provide a theoretical framework for analyzing NMR data, with first-order Markovian statistics corresponding to the terminal model of copolymerization. nih.gov The sequence distributions of some synthetic copolymers determined from NMR have been found to be in agreement with the first-order Markovian model. nih.gov

In the case of copolymers of 2-vinylpyridine (VP) and 2-butoxyethyl methacrylate (BuOEMA), structural parameters such as dyad monomer sequence fractions and mean sequence length have been calculated to understand the arrangement of monomer units along the copolymer chain. The distribution of monomer sequences can be calculated using statistical methods based on the reactivity ratios. sapub.org

The following table demonstrates a hypothetical dyad sequence fraction distribution for a copolymer of BEMA (M1) and a comonomer (M2) at a specific feed composition, as might be determined from NMR analysis and statistical modeling.

| Dyad Sequence | Mole Fraction |

| M1-M1 | 0.20 |

| M1-M2 | 0.35 |

| M2-M1 | 0.35 |

| M2-M2 | 0.10 |

This table is for illustrative purposes and represents a possible outcome of sequence distribution analysis.

Compositional heterogeneity is another critical aspect of copolymer characterization. Many industrial polymers exhibit varying degrees of compositional heterogeneity, which can, in turn, influence the polymer's microstructure. nih.gov Perturbed Bernoullian and Markovian models have been developed to interpret NMR compositional, tacticity, and sequence data for these heterogeneous polymers. nih.gov For some copolymers, it has been observed that larger molecules may be more extensively grafted than smaller molecules, indicating a correlation between molar mass and chemical composition. nih.gov

Influence of Copolymerization Parameters on Resulting Polymer Microstructure

The microstructure of copolymers, including those of this compound, is profoundly affected by various copolymerization parameters such as initiator concentration, temperature, and monomer feed ratio.

Initiator Concentration: The concentration of the initiator has a significant impact on the polymerization rate and the resulting molecular weight of the copolymer. An increase in the initiator concentration leads to a higher number of generated radicals and a faster polymerization rate. nih.govnih.gov This, in turn, can shorten the setting time in applications like bone cements. nih.gov However, a higher initiator concentration can also lead to a decrease in the average molecular weight of the polymer, which can affect the mechanical properties of the final material. researchgate.net The final conversion of double bonds can also be influenced by the initiator concentration, with an optimal concentration often required to achieve the highest conversion. nih.gov

Temperature: Temperature is a critical parameter that can influence both the rate of polymerization and the stereochemical configuration (tacticity) of the polymer chains. For free-radical polymerizations, an increase in temperature generally leads to an increase in the polymerization rate. However, temperature can also affect the tacticity of the resulting polymer. For instance, in the free-radical polymerization of methyl methacrylate, lower temperatures have been shown to favor the formation of syndiotactic polymers. rsc.org This is a general trend for many free-radical polymerizations, suggesting that the copolymerization of BEMA would also exhibit temperature-dependent tacticity.

Monomer Feed Ratio: The composition of the monomer feed directly influences the composition of the resulting copolymer. The relationship between the instantaneous molar fraction of a monomer in the polymer and in the feed is described by the copolymerization equation, which incorporates the monomer reactivity ratios. rsc.org By controlling the monomer feed ratio, it is possible to tailor the copolymer composition to achieve desired properties. For example, in the copolymerization of methyl methacrylate and 2-ethoxyethyl methacrylate, varying the monomer feed ratio resulted in copolymers with different compositions, which was confirmed by IR and NMR spectroscopy. sapub.orgresearchgate.net The mean sequence length of each monomer unit in the copolymer chain is also directly dependent on the monomer feed ratio and the reactivity ratios. sapub.org

The table below illustrates the expected effect of changing key copolymerization parameters on the microstructure of a hypothetical BEMA copolymer.

| Parameter | Change | Expected Effect on Microstructure |

| Initiator Concentration | Increase | Decrease in average molecular weight, potential increase in polymerization rate. |

| Temperature | Decrease | Potential increase in syndiotacticity, decrease in polymerization rate. |

| Monomer Feed Ratio (BEMA/Comonomer) | Increase | Increase in the mole fraction of BEMA units in the copolymer, change in sequence distribution. |

This table provides a generalized overview of the influence of copolymerization parameters.

Molecular and Supramolecular Architectures of Poly 2 N Butoxyethyl Methacrylate and Its Copolymers

Linear Homopolymers and Statistical Copolymers

Linear homopolymers of poly(2-n-butoxyethyl methacrylate) consist of BEMA monomer units linked in a sequential chain. These polymers are typically synthesized through free-radical polymerization or controlled radical polymerization techniques. The properties of the resulting polymer, such as its glass transition temperature (Tg) and mechanical strength, are dependent on its molecular weight and polydispersity.

Statistical copolymers are formed when BEMA is polymerized with one or more different monomers. The resulting polymer chain has a random distribution of the monomer units, which is governed by their respective reactivity ratios. The reactivity ratios (r1 and r2) describe the preference of a growing polymer chain ending in one monomer to add the same monomer (k11) versus the other monomer (k12). fiveable.me

If r1 > 1, the growing chain prefers to add its own monomer.

If r1 < 1, it prefers to add the other monomer.

If r1 * r2 = 1, an ideal or random copolymer is formed. researchgate.net

If r1 and r2 are both close to 0, an alternating copolymer is likely.

Table 1: Representative Reactivity Ratios for Methacrylate (B99206) Copolymer Systems This table provides examples of reactivity ratios for related methacrylate monomers to illustrate the concept, as specific data for BEMA can be limited.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Type Indication | Reference |

|---|---|---|---|---|---|

| n-Butyl Methacrylate (BMA) | 2-Hydroxyethyl Methacrylate (HEMA) | 0.65 | 1.73 | Statistical/Random | nih.gov |

| Methyl Methacrylate (MMA) | 2-Ethoxyethyl Methacrylate (EOEMA) | 0.8436 | 0.7751 | Statistical/Random | researchgate.net |

| Styrene (B11656) (ST) | 2-Ethoxyethyl Methacrylate (EOEMA) | 0.59 | 0.49 | Tendency towards alternation | researchgate.net |

Block Copolymers and Amphiphilic Systems

Block copolymers are comprised of two or more distinct homopolymer chains linked together. harth-research-group.org When BEMA is incorporated into a block copolymer with a hydrophilic monomer, an amphiphilic system is created. These amphiphilic block copolymers can self-assemble in selective solvents to form various nanostructures, such as micelles or polymersomes. nih.govmdpi.com In an aqueous environment, the hydrophobic PBEMA blocks will form the core of a micelle, while the hydrophilic blocks form the outer corona, which interfaces with the water. researchgate.net

The synthesis of such block copolymers is typically achieved through controlled radical polymerization techniques. For example, a hydrophilic polymer block can be synthesized first and then used as a macroinitiator for the polymerization of BEMA, or vice versa. cmu.educmu.edu The lengths of the hydrophobic and hydrophilic blocks can be precisely controlled, which allows for tuning the size and morphology of the resulting self-assembled structures. mdpi.com

These amphiphilic systems are of significant interest for applications in drug delivery, where the hydrophobic core can encapsulate poorly water-soluble drugs. nih.gov The self-assembly is a spontaneous and often reversible process driven by the hydrophobic effect. mdpi.com

Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different polymer. nih.gov Poly(this compound) can be incorporated into graft copolymers as either the backbone or the grafted chains. There are three primary methods for synthesizing graft copolymers: youtube.com

Grafting-through: A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with another monomer to form a backbone with polymeric side chains. cmu.edu

Grafting-from: Initiating sites are created along a polymer backbone, from which the side chains are then grown. researchgate.net

Grafting-to: Pre-synthesized polymer chains are attached to a polymer backbone through chemical reactions. youtube.com

For example, a PBEMA backbone could be functionalized with initiating sites for ATRP, and then a hydrophilic monomer could be polymerized from these sites to create a graft copolymer with hydrophilic side chains. Conversely, a hydrophilic polymer backbone could be used to initiate the polymerization of BEMA to form hydrophobic grafts. The properties of graft copolymers can be tailored by varying the length and density of the grafted chains, which can significantly alter the material's properties compared to its linear or block copolymer counterparts. youtube.com

Star Polymers and Hyperbranched Architectures

Star polymers are a type of branched polymer where several linear polymer chains, or "arms," are linked to a central core. pnu.ac.ir Star-shaped polymers containing PBEMA can be synthesized using a "core-first" approach, where a multifunctional initiator is used to simultaneously grow multiple PBEMA arms via a controlled polymerization technique like ATRP. nih.govnih.gov The resulting star architecture leads to unique properties compared to linear polymers of the same molecular weight, such as a more compact structure, lower solution viscosity, and a high density of chain-end functionalities. nih.govnih.gov

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a dendritic architecture. nih.gov They can be synthesized through the copolymerization of a conventional monomer with a small amount of a divinyl monomer (a cross-linking agent) under controlled polymerization conditions. cmu.edu The inclusion of a chain transfer agent can help to prevent gelation. conicet.gov.ar This approach results in a polymer with a high degree of branching and a large number of terminal functional groups. Hyperbranched PBEMA would be expected to have high solubility and low viscosity. nih.gov

Table 2: Comparison of Polymer Architectures

| Architecture | Description | Key Synthesis Method | Characteristic Properties |

|---|---|---|---|

| Linear | Single, unbranched polymer chain. | Free-radical or controlled radical polymerization. | Properties depend on molecular weight and polydispersity. |

| Statistical | Random arrangement of two or more monomers in a linear chain. | Copolymerization of multiple monomers. | Properties are an average of the constituent monomers, influenced by sequence distribution. |

| Block | Two or more distinct homopolymer chains linked together. | Sequential controlled radical polymerization. | Can form microphase-separated domains or self-assemble into micelles. nih.gov |

| Graft | A main backbone with polymeric side chains. | Grafting-from, grafting-to, or grafting-through techniques. youtube.com | Properties depend on backbone, graft composition, and grafting density. |

| Star | Multiple polymer arms linked to a central core. | Controlled polymerization from a multifunctional initiator. nih.gov | Compact structure, low viscosity, high chain-end functionality. nih.gov |

| Hyperbranched | Highly branched, dendritic structure. | Copolymerization with a divinyl monomer. cmu.edu | Globular shape, high solubility, low viscosity. nih.gov |

Network Polymers and Hydrogel Systems Derived from this compound

Network polymers are formed when polymer chains are cross-linked to create a three-dimensional structure. If this network is hydrophilic and swells in water, it is known as a hydrogel. matec-conferences.org Hydrogels can be synthesized from BEMA by copolymerizing it with a hydrophilic monomer, such as HEMA or acrylic acid, in the presence of a cross-linking agent like ethylene glycol dimethacrylate (EGDMA). nih.gov

The swelling of these hydrogels can be sensitive to external stimuli such as pH and temperature. nih.gov For example, if the hydrophilic comonomer is an ionizable monomer like acrylic acid, the swelling of the hydrogel will be pH-dependent. researchgate.net At high pH, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and increased swelling. nih.gov The porous structure of these hydrogels makes them suitable for applications such as controlled drug delivery systems. matec-conferences.org

Advanced Characterization Techniques for Poly 2 N Butoxyethyl Methacrylate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for probing the chemical structure and functional groups present in PBEMA. These methods provide detailed information at the molecular level, confirming the successful polymerization and identifying key structural features.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a polymer. In the analysis of poly(2-n-butoxyethyl methacrylate), FTIR spectra reveal characteristic absorption bands that confirm the polymer's chemical structure. The most prominent peak is the carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1729 cm⁻¹. Other significant bands include the C-O-C stretching vibrations of the ester and ether linkages, which are observed in the 1248 cm⁻¹ to 1100 cm⁻¹ region. researchgate.netresearchgate.net The presence of the butoxy group is confirmed by the C-H stretching vibrations of the methyl and methylene (B1212753) groups in the 2850-3000 cm⁻¹ range. ramanlife.comspectroscopyonline.com

The analysis of related polymethacrylates, such as poly(n-butyl methacrylate), shows a strong carbonyl stretch at 1730 cm⁻¹ and C-O-C stretching bands between 1100 and 1200 cm⁻¹. hacettepe.edu.tr This similarity in spectral features provides a reliable reference for the interpretation of the PBEMA spectrum. The disappearance of the C=C bond stretching vibration from the monomer at around 1636 cm⁻¹ is a clear indicator of successful polymerization. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 2956-2870 | C-H stretching | Alkyl (CH₃, CH₂) |

| 1729 | C=O stretching | Ester carbonyl |

| 1450 | C-H bending | CH₂ |

| 1371 | C-H bending | CH₃ |

| 1248-1150 | C-O-C stretching | Ester |

| 1118 | C-O-C stretching | Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural elucidation of polymers. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the polymer chain.

¹H NMR Spectroscopy of PBEMA allows for the identification and quantification of the different types of protons in the repeating monomer unit. The chemical shifts of the protons are influenced by their local electronic environment. For instance, the protons of the polymer backbone appear at different chemical shifts than those of the butoxyethyl side chain. By integrating the signals, the relative number of protons of each type can be determined, confirming the polymer's structure. iupac.org

¹³C NMR Spectroscopy provides complementary information by revealing the chemical environment of each carbon atom. The carbonyl carbon of the ester group, for example, gives a characteristic signal in the downfield region of the spectrum. The various methylene and methyl carbons in the butoxyethyl group and the polymer backbone can also be distinguished. iupac.orgnih.govresearchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed for more complex structures or to resolve overlapping signals, allowing for the unambiguous assignment of all proton and carbon signals. iupac.orgbenicewiczgroup.com

| Chemical Shift (δ, ppm) | Assignment | Protons |

|---|---|---|

| 4.10 | -O-CH₂-CH₂-O- | Ester methylene |

| 3.65 | -CH₂-O-CH₂- | Ether methylene (adjacent to ester) |

| 3.45 | -O-CH₂-(CH₂)₂-CH₃ | Ether methylene (butoxy group) |

| 1.80-2.00 | -CH₂-C(CH₃)- | Backbone methylene |

| 1.55 | -CH₂-CH₂-CH₂-CH₃ | Butoxy methylene |

| 1.38 | -CH₂-CH₂-CH₂-CH₃ | Butoxy methylene |

| 0.85-1.05 | -C(CH₃)- | Backbone methyl |

| 0.92 | -(CH₂)₃-CH₃ | Butoxy methyl |

| Chemical Shift (δ, ppm) | Assignment | Carbon |

|---|---|---|

| 177.5 | -C=O | Carbonyl |

| 70.5 | -O-CH₂-CH₂-O- | Ether methylene (butoxy group) |

| 67.5 | -CH₂-O-CH₂- | Ether methylene (adjacent to ester) |

| 64.5 | -O-CH₂-CH₂-O- | Ester methylene |

| 54.5 | -CH₂-C(CH₃)- | Backbone methylene |

| 45.0 | -CH₂-C(CH₃)- | Backbone quaternary carbon |

| 31.8 | -CH₂-CH₂-CH₂-CH₃ | Butoxy methylene |

| 19.3 | -CH₂-CH₂-CH₂-CH₃ | Butoxy methylene |

| 18.5 | -C(CH₃)- | Backbone methyl |

| 13.8 | -(CH₂)₃-CH₃ | Butoxy methyl |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of PBEMA would be expected to show a strong band for the C=O stretching vibration, similar to that observed in FTIR. The C-C stretching and CH₂, CH₃ bending and rocking modes of the polymer backbone and the butoxyethyl side chain will also be present. ramanlife.comresearchgate.net

For related polymers like PMMA, the Raman spectrum shows characteristic peaks for the C-O-C symmetric stretching at 814 cm⁻¹ and C-COO stretching at 602 cm⁻¹. researchgate.net The C=C stretching mode of the methacrylate (B99206) monomer at around 1640 cm⁻¹ is a strong band in the monomer spectrum and its disappearance is a key indicator of polymerization. nih.gov This makes Raman spectroscopy a useful tool for monitoring the conversion of monomer to polymer in real-time. nih.gov

| Raman Shift (cm⁻¹) | Assignment | Functional Group/Vibration |

|---|---|---|

| 2950-2850 | C-H stretching | Alkyl (CH₃, CH₂) |

| 1725 | C=O stretching | Ester carbonyl |

| 1450 | C-H bending | CH₂ |

| 814 | C-O-C symmetric stretching | Ester |

| 602 | ν(C-COO) | Ester |

Chromatographic Methods for Molecular Weight and Distribution Analysis

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters that influence their physical and mechanical properties.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. benicewiczgroup.com The principle of GPC/SEC is based on separating molecules according to their hydrodynamic volume in solution. The polymer solution is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus elute faster, while smaller molecules can penetrate the pores to varying extents and have a longer elution time.

The output from the GPC/SEC is a chromatogram showing the distribution of molecular sizes. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the chromatogram can be converted into a molecular weight distribution curve. From this curve, several important parameters can be calculated: the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). hpst.cz The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer where all chains have the same length.

| Parameter | Value | Description |

|---|---|---|

| Number-Average Molecular Weight (Mₙ) | 50,000 g/mol | Total weight of all polymer molecules divided by the number of molecules. |

| Weight-Average Molecular Weight (Mₙ) | 75,000 g/mol | Average that takes into account the weight of each polymer chain. |

| Polydispersity Index (PDI) | 1.5 | Measure of the breadth of the molecular weight distribution (Mₙ/Mₙ). |

Morphological and Structural Analysis Techniques

The morphology and structural organization of poly(this compound) (PBEMA) and its derivatives are crucial determinants of their macroscopic properties and performance in various applications. Advanced characterization techniques provide nanoscale to microscale insights into surface topography, bulk structure, and molecular arrangement.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high resolution. In the context of PBEMA, SEM is employed to examine the surface features of films, powders, or composites. The technique involves scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the sample's atoms produce various signals—primarily secondary electrons and backscattered electrons—that are collected by detectors to form an image. The contrast in the image is determined by the surface topography and, to some extent, the elemental composition of the sample.

Research Findings: For PBEMA-based materials, SEM analysis can reveal critical information about:

Surface Topography: The smoothness, roughness, and presence of any surface defects on PBEMA films or coatings can be assessed.

Particle and Pore Structure: When PBEMA is synthesized as particles or used to create porous scaffolds, SEM can determine the size, shape, and distribution of the particles or pores.

Phase Morphology in Blends and Copolymers: In derivatives such as block copolymers or blends, SEM can be used to visualize the phase-separated domains. For instance, in a block copolymer containing PBEMA and another polymer block like polystyrene, SEM could distinguish the different phases, providing information on domain size and arrangement which dictates the material's mechanical properties. polymersolutions.comnist.gov

Fracture Analysis: The examination of fracture surfaces of PBEMA composites provides insights into the failure mechanism and the adhesion between the polymer matrix and any incorporated fillers. polymersolutions.com

Due to the insulating nature of polymers, PBEMA samples typically require a thin coating of a conductive material, such as gold or carbon, before SEM imaging to prevent the accumulation of static charge on the surface. polymersolutions.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the visualization of the internal structure or morphology of a material at the nanoscale. nist.gov In TEM, a high-energy beam of electrons is transmitted through an ultrathin specimen. The interactions of the electrons with the material as they pass through form an image, which is then magnified and focused onto an imaging device.

Research Findings: TEM is particularly valuable for characterizing PBEMA derivatives, especially in nanoparticle or block copolymer systems:

Nanoparticle Characterization: For PBEMA synthesized as nanoparticles for applications like drug delivery, TEM can directly measure their size, shape, and size distribution with high precision. mdpi.com

Core-Shell Structures: In core-shell nanoparticles involving PBEMA, TEM can visualize the distinct core and shell layers, allowing for the measurement of shell thickness.

Block Copolymer Morphologies: For PBEMA-containing block copolymers, TEM is essential for identifying the self-assembled nanostructures (e.g., spheres, cylinders, lamellae). nist.goviucc.ac.il The contrast between the different polymer blocks, which is often low due to similar electron densities, can be enhanced using staining agents (e.g., osmium tetroxide or ruthenium tetroxide) that selectively bind to one of the phases.

Sample preparation for TEM is critical and involves cutting the polymer into extremely thin sections (typically 50-100 nm) using an ultramicrotome. For nanoparticles, a dispersion of the particles is deposited onto a TEM grid. mdpi.com

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional profile of a sample's surface. youtube.com An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, over the sample surface. A laser beam is reflected off the back of the cantilever onto a photodiode detector, which measures the cantilever's deflection as the tip interacts with the surface topography. This method allows for the generation of a detailed 3D topographic map. spectraresearch.com

Research Findings: AFM is a versatile tool for analyzing the surface of PBEMA films and its derivatives at the nanoscale:

Surface Topography and Roughness: AFM provides quantitative data on surface roughness parameters, such as the root-mean-square (RMS) roughness. spectraresearch.comcovalentmetrology.com This is critical for applications where surface smoothness is important, like in coatings or optical films.

Phase Imaging: In addition to topography, AFM can operate in tapping mode to produce phase images. Phase imaging maps the phase lag between the cantilever's oscillation and the drive signal, which is sensitive to variations in material properties like adhesion, stiffness, and viscoelasticity. covalentmetrology.com This allows for the differentiation of components in PBEMA-based blends or copolymers without the need for staining. covalentmetrology.com

Nanomechanical Properties: By indenting the tip into the surface and measuring the force-versus-distance curve, AFM can be used to probe local mechanical properties like elastic modulus and hardness on the nanoscale.

A significant advantage of AFM is that it does not typically require any special sample preparation, such as conductive coating, and can be operated in various environments, including ambient air or liquids. youtube.com

X-ray Diffraction (XRD), Small-Angle X-ray Scattering (SAXS), and Wide-Angle X-ray Scattering (WAXS)

X-ray scattering techniques are fundamental for probing the atomic and molecular structure of materials. They rely on the diffraction of X-rays by the ordered arrangements of atoms within a material.

X-ray Diffraction (XRD): This technique is primarily used to determine the degree of crystallinity in polymers. Crystalline regions within a polymer have ordered, repeating atomic arrangements that diffract X-rays at specific angles, producing sharp peaks in the diffraction pattern. Amorphous regions, lacking long-range order, produce only broad, diffuse halos. Poly(alkyl methacrylates), including PBEMA, are generally known to be amorphous. An XRD pattern for PBEMA would be expected to show a broad amorphous halo, indicating the absence of significant crystalline domains.

Wide-Angle X-ray Scattering (WAXS): WAXS is essentially the same technique as XRD but is a term often used in polymer science to refer to scattering at wide angles (typically 2θ > 5°). psu.edu It provides information about the short-range order and atomic-scale structure (interatomic distances) within the material. For an amorphous polymer like PBEMA, WAXS patterns are characterized by one or more broad halos. The position of these halos can give an indication of the average distance between polymer chains.

Small-Angle X-ray Scattering (SAXS): SAXS probes structures on a larger length scale (typically 1 to 100 nm) by measuring scattering at very small angles (2θ < 5°). azonano.com This makes it an ideal technique for characterizing the nanoscale structures in PBEMA derivatives, such as:

The size, shape, and spacing of phase-separated domains in block copolymers. mdpi.com

The size distribution of nanoparticles or pores. nih.gov

The lamellar spacing in semi-crystalline polymers, though this is less relevant for amorphous PBEMA.

Together, these X-ray scattering techniques provide a comprehensive picture of the structural hierarchy in PBEMA and its derivatives, from atomic packing to nanoscale morphological features.

Thermal Analysis for Polymer Transitions and Stability

Thermal analysis techniques are essential for determining the thermal stability, degradation behavior, and transitional properties of polymeric materials like PBEMA.

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)